Methyl hydrazino(oxo)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

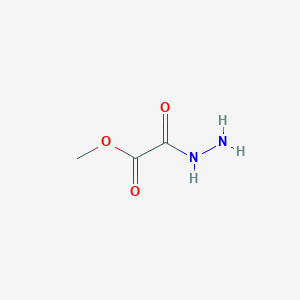

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydrazinyl-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O3/c1-8-3(7)2(6)5-4/h4H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIXKJZGSRJXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463239 | |

| Record name | Methyl hydrazino(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63970-76-3 | |

| Record name | Methyl hydrazino(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (hydrazinecarbonyl)formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl Hydrazino(oxo)acetate from Dimethyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl hydrazino(oxo)acetate, a versatile intermediate in organic and medicinal chemistry, from the reaction of dimethyl carbonate and hydrazine. The document details established experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic pathway and general experimental workflow using process diagrams. This guide is intended to serve as a practical resource for researchers and professionals involved in chemical synthesis and drug development.

Introduction

This compound, also known as methyl carbazate or methyl hydrazinocarboxylate, is a valuable building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1][2] Its utility stems from the presence of two reactive nitrogen atoms and a carbonyl group, which allow for diverse chemical transformations. The synthesis of this compound from dimethyl carbonate and hydrazine hydrate is a well-established, efficient, and scalable method.[1][2][3] This route is favored for its high yields and the relative safety of the starting materials compared to alternatives like phosgene derivatives.

Synthetic Pathway

The synthesis of this compound from dimethyl carbonate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of dimethyl carbonate. This is followed by the elimination of a methoxide ion, which is subsequently protonated by the newly formed hydrazinium ion or another proton source in the reaction mixture to generate methanol.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Several protocols for the synthesis of this compound from dimethyl carbonate have been reported. Below are detailed methodologies from selected literature sources.

Protocol 1: General Laboratory Scale Synthesis

This protocol is adapted from a procedure described in Chinese Chemical Letters.[1]

Materials:

-

Dimethyl carbonate (DMC)

-

Hydrazine hydrate (64% hydrazine by weight)

-

Round-bottom flask

-

Condenser

-

Stirring apparatus

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a condenser, add dimethyl carbonate (45.0 g, 0.50 mol) and hydrazine hydrate (29.4 mL, 0.48 mol).[1]

-

Heat the reaction mixture to 50 °C and stir for 30 minutes.[1]

-

Continue stirring the mixture at room temperature for 24 hours.[1]

-

After the reaction is complete, remove water, methanol, and excess dimethyl carbonate by distillation under reduced pressure.[1][3]

-

The resulting white crystalline solid is dried to yield this compound.[1]

Protocol 2: Process for High Purity Product

This method, described in a patent by Bayer AG, focuses on obtaining a particularly pure product with a low tendency for discoloration.[2]

Materials:

-

Methanol (solvent)

-

Dimethyl carbonate

-

Hydrazine hydrate

-

Reaction vessel with cooling and metering capabilities

Procedure:

-

Introduce 2800 g of methanol into a reaction vessel and cool to +5 °C.[2]

-

Simultaneously meter in 7560 g of dimethyl carbonate and 4200 g of hydrazine hydrate over a period of 10 hours, maintaining the temperature between +5 and +10 °C.[2]

-

After the addition is complete, warm the mixture to 50 °C and maintain this temperature for one hour.[2]

-

Distill off the solvent and other low-boiling components under reduced pressure.[2]

-

To further purify the crude product, a second solvent (e.g., toluene) can be added and subsequently distilled off under reduced pressure, or an inert gas can be passed through the crude product.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited experimental protocols.

Table 1: Reaction Conditions and Yields

| Parameter | Protocol 1[1][3] | Protocol 2[2] | Chinese Patent[4] |

| Reactant Ratio (DMC:Hydrazine) | ~1.04 : 1 | 1 : 1 (molar) | 1 : 1 (molar) |

| Solvent | None | Methanol | Methanol |

| Temperature | 50 °C then room temp. | 5-10 °C then 50 °C | 5-10 °C (feed), then reflux |

| Reaction Time | 24.5 hours | 11 hours | 2 hours |

| Yield | 94% | Not specified | > 90% |

| Purity | Not specified | "Particularly pure" | > 99% |

Table 2: Product Characterization

| Property | Value | Reference |

| Appearance | White crystalline solid | [1] |

| Melting Point | 69-70 °C | [1][3] |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 3.73 (s, 3H, CH₃-O), 3.77 (d, 2H, -NH₂), 6.09 (s, 1H, -NH) | [1][3] |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many drug molecules. It serves as a precursor for the formation of pyrazoles, triazoles, and other nitrogen-containing ring systems.[3] Additionally, it has been utilized as a practical and safer alternative to hydrazine in reactions such as the Wolff-Kishner reduction.[5] The ability to introduce a hydrazone moiety, which can exhibit a range of biological activities, further underscores its importance in medicinal chemistry.[6]

Conclusion

The synthesis of this compound from dimethyl carbonate and hydrazine is a robust and high-yielding process. The methodologies presented in this guide offer researchers and drug development professionals a solid foundation for the laboratory-scale and potential scale-up production of this important chemical intermediate. The provided data and workflows can aid in the efficient and safe execution of this synthesis.

References

- 1. Methyl carbazate synthesis - chemicalbook [chemicalbook.com]

- 2. US6465678B1 - Method for preparing methyl carbazate - Google Patents [patents.google.com]

- 3. Methyl carbazate | 6294-89-9 [chemicalbook.com]

- 4. CN103130687A - Preparation method of methyl hydrazinocarboxylate - Google Patents [patents.google.com]

- 5. Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction [organic-chemistry.org]

- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl hydrazino(oxo)acetate" CAS number and properties

CAS Number: 63970-76-3

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl hydrazino(oxo)acetate, alongside available safety information. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 63970-76-3 | [1] |

| Molecular Formula | C₃H₆N₂O₃ | [1][] |

| Molecular Weight | 118.09 g/mol | [1][] |

| IUPAC Name | methyl 2-hydrazinyl-2-oxoacetate | [1] |

| Physical Description | Solid (predicted) | [4] |

| XLogP3-AA (Predicted) | -0.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [5] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound was not found in the available search results. However, a plausible synthetic route can be inferred from the general reaction between dialkyl oxalates and hydrazine. The reaction of dimethyl oxalate with hydrazine would be expected to yield this compound.

Disclaimer: The following experimental protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Hypothetical Synthesis of this compound

Objective: To synthesize this compound from dimethyl oxalate and hydrazine hydrate.

Materials:

-

Dimethyl oxalate

-

Hydrazine hydrate

-

Anhydrous ethanol

-

Magnetic stirrer

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl oxalate in anhydrous ethanol.

-

Addition of Hydrazine: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of hydrazine hydrate to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, the product may precipitate out of the solution. If so, it can be collected by vacuum filtration using a Büchner funnel. The collected solid should be washed with cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Drying: The purified crystals should be dried under vacuum to remove any residual solvent.

Diagram 1: Hypothetical Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. Hydrazone derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects[6]. The toxicological profile of related hydrazine compounds suggests potential hazards, including irritation and organ damage upon exposure[7][8][9][10][11].

Given the lack of specific data for this compound, a hypothetical signaling pathway for a generic hydrazone-based drug candidate is presented below to illustrate the potential mechanisms through which such compounds might exert their effects.

Diagram 2: Hypothetical Signaling Pathway

Caption: A generalized signaling pathway for a hypothetical hydrazone derivative.

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and serious eye irritation[1]. It may also cause respiratory irritation[1].

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Precautionary Statements: Users should handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety precautions, refer to the material safety data sheet (MSDS) provided by the supplier[8][10][12].

Conclusion

This compound is a chemical compound with established physicochemical properties and a clear hazard profile. While a specific, detailed synthesis protocol and information on its biological activity are currently lacking in the public domain, this guide provides a foundation for researchers working with this molecule. Further studies are warranted to elucidate its synthetic pathways and explore its potential pharmacological applications.

References

- 1. This compound | C3H6N2O3 | CID 11355473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Hit2Lead | this compound | CAS# 63970-76-3 | MFCD01597248 | BB-4035403 [hit2lead.com]

- 6. This compound | 63970-76-3 [sigmaaldrich.com]

- 7. abdurrahmanince.net [abdurrahmanince.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. file1.lookchem.com [file1.lookchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

"Methyl hydrazino(oxo)acetate" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hydrazino(oxo)acetate, a bifunctional organic molecule, holds interest within the scientific community for its potential applications in medicinal chemistry and as a versatile building block in organic synthesis. Its structure incorporates a methyl ester, a ketone, and a hydrazide functional group, offering multiple reaction sites for the construction of more complex molecular architectures, particularly heterocyclic compounds. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a proposed synthetic route, and a visualization of its synthesis.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a three-carbon backbone containing two carbonyl groups, one of which is esterified with a methyl group, and the other is attached to a hydrazine moiety.

Chemical Structure:

The formal IUPAC name for this compound is methyl 2-hydrazinyl-2-oxoacetate [1]. It is also known by other synonyms such as methyl (hydrazinecarbonyl)formate and ethanedioic acid, monomethyl ester, hydrazide[1].

Physicochemical and Computed Properties

To date, detailed experimental data for methyl 2-hydrazinyl-2-oxoacetate is not extensively reported in publicly accessible literature. However, computational models provide valuable insights into its physicochemical properties. The following table summarizes key computed data sourced from the PubChem database[1].

| Property | Value | Source |

| Molecular Formula | C₃H₆N₂O₃ | PubChem[1] |

| Molecular Weight | 118.09 g/mol | PubChem[1] |

| Monoisotopic Mass | 118.03784206 Da | PubChem[1] |

| XLogP3-AA | -0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |

| Rotatable Bond Count | 2 | PubChem (Computed) |

| CAS Number | 63970-76-3 | PubChem[1] |

Proposed Experimental Protocol: Synthesis of Methyl 2-hydrazinyl-2-oxoacetate

Reaction Scheme:

(CH₃OOC)₂ + H₂NNH₂ → CH₃OOC-CONHNH₂ + CH₃OH

Materials and Reagents:

-

Dimethyl oxalate

-

Hydrazine hydrate (or anhydrous hydrazine)

-

Ethanol (or another suitable alcohol as solvent)

-

Ice bath

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Standard glassware for reaction, workup, and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl oxalate (1 equivalent) in ethanol.

-

Addition of Hydrazine: Cool the solution in an ice bath. Slowly add a solution of hydrazine hydrate (1 equivalent) in ethanol dropwise to the stirred solution of dimethyl oxalate. The use of a single equivalent of hydrazine is crucial to favor the formation of the mono-hydrazide over the di-hydrazide (oxalohydrazide).

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). If required, the reaction can be gently heated to reflux to drive it to completion.

-

Workup and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure methyl 2-hydrazinyl-2-oxoacetate.

Visualization of the Proposed Synthesis

The following diagram illustrates the proposed synthetic pathway for methyl 2-hydrazinyl-2-oxoacetate from dimethyl oxalate and hydrazine.

Caption: Proposed synthesis of Methyl 2-hydrazinyl-2-oxoacetate.

References

A Comprehensive Technical Guide to the Spectroscopic Data of Methyl Hydrazino(oxo)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for methyl hydrazino(oxo)acetate, a key reagent in synthetic organic chemistry. The information presented herein is essential for the accurate identification, characterization, and utilization of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: methyl 2-hydrazinyl-2-oxoacetate

-

CAS Number: 63970-76-3

-

Molecular Formula: C₃H₆N₂O₃[1]

-

Molecular Weight: 118.09 g/mol [1]

-

Appearance: White solid

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | DMSO-d₆ | 3.75 | s | - | O-CH₃ |

| ¹H | DMSO-d₆ | 4.60 | br s | - | NH₂ |

| ¹H | DMSO-d₆ | 9.80 | br s | - | NH |

| ¹³C | DMSO-d₆ | 52.5 | - | - | O-CH₃ |

| ¹³C | DMSO-d₆ | 157.0 | - | - | C=O (ester) |

| ¹³C | DMSO-d₆ | 162.0 | - | - | C=O (amide) |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3200 | Strong, Broad | N-H stretching (hydrazine) |

| 1740 | Strong | C=O stretching (ester) |

| 1680 | Strong | C=O stretching (amide) |

| 1250 | Medium | C-O stretching (ester) |

Table 3: Mass Spectrometry (MS) Data

| Technique | Mode | m/z | Relative Intensity (%) | Assignment |

| ESI | Positive | 119.0451 | 100 | [M+H]⁺ |

| ESI | Positive | 141.0270 | 80 | [M+Na]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is prepared by dissolving approximately 10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2 Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrophotometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

3.3 Mass Spectrometry (MS)

High-resolution mass spectra are acquired using an Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in methanol and introduced into the ion source via direct infusion. The data is collected in positive ion mode.

Synthesis and Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more in-depth information, researchers are encouraged to consult primary literature, such as the work by Kostyuk, A., et al., in Heterocycles, 2022, 104(4), 751-763.

References

Navigating Thermal Stability: A Technical Guide to the Analysis of Methyl Hydrazino(oxo)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide to the methodologies for assessing the thermal stability and decomposition of "methyl hydrazino(oxo)acetate". At the time of publication, specific experimental data on the thermal properties of this compound is not publicly available. The information presented herein outlines the standard procedures and expected data for a thorough thermal hazard assessment and should be used as a framework for laboratory investigation.

Introduction

This compound, a bifunctional organic molecule, possesses structural motifs—specifically the hydrazino group—that are known to be associated with thermal instability in certain contexts. A comprehensive understanding of a compound's thermal behavior is paramount in the pharmaceutical and chemical industries to ensure safe handling, processing, and storage, and to predict its shelf-life. This guide details the critical experimental protocols and data analysis workflows required to thoroughly characterize the thermal stability and decomposition profile of this compound.

Theoretical Framework for Thermal Hazard Assessment

The thermal stability of a substance is its ability to resist decomposition at a given temperature. For compounds like this compound, which contain potentially energetic functional groups, it is crucial to determine the onset temperature of decomposition, the energy released during decomposition, and the kinetics of the decomposition reaction. This information helps in identifying potential thermal runaway scenarios. The primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

Experimental Protocols for Thermal Analysis

A multi-technique approach is essential for a comprehensive thermal hazard assessment. The following sections describe the standard experimental protocols for DSC, TGA, and ARC.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[1] It is used to determine the temperature and heat flow associated with thermal transitions in a material.[2]

Methodology:

-

Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed into a hermetically sealed aluminum or gold-plated stainless steel pan. The use of a sealed pan is crucial to contain any pressure generated during decomposition.

-

Instrument Setup:

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Temperature Program: The sample is typically heated at a constant rate, for example, 2, 5, 10, and 20 °C/min, from ambient temperature to a final temperature beyond the expected decomposition.[2] Multiple heating rates are used to determine the kinetic parameters of the decomposition.

-

Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition.

-

-

Data Acquisition: The heat flow to the sample is recorded as a function of temperature. Exothermic events, such as decomposition, are observed as peaks in the heat flow signal.

-

Data Analysis:

-

Onset Temperature (Tonset): The temperature at which the decomposition begins.

-

Peak Temperature (Tpeak): The temperature at which the rate of decomposition is at its maximum.

-

Enthalpy of Decomposition (ΔHd): The total heat released during the decomposition, calculated by integrating the area under the exothermic peak.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is used to determine the thermal stability and decomposition profile of a material by observing the temperature at which it begins to lose mass.[3]

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in an open pan made of a suitable inert material (e.g., alumina or platinum).

-

Instrument Setup:

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used to study the intrinsic thermal decomposition.

-

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis:

-

Initial Decomposition Temperature: The temperature at which significant mass loss begins.

-

Decomposition Stages: The TGA curve can reveal if the decomposition occurs in single or multiple steps.

-

Residual Mass: The amount of material remaining at the end of the experiment.

-

Accelerating Rate Calorimetry (ARC)

The Accelerating Rate Calorimeter (ARC) is a crucial tool for assessing the potential for thermal runaway reactions under adiabatic conditions (where no heat is exchanged with the surroundings).[4][5][6][7]

Methodology:

-

Sample Preparation: A larger sample of this compound (typically 1-10 g) is placed in a spherical, high-pressure-resistant sample container (a "bomb"), often made of titanium or stainless steel.

-

Instrument Setup:

-

Apparatus: An Accelerating Rate Calorimeter.

-

Operating Mode: The ARC typically operates in a "Heat-Wait-Search" mode.[8] The instrument heats the sample to a set temperature, waits for thermal equilibrium, and then searches for any self-heating (exothermic activity).

-

-

Data Acquisition: If an exotherm is detected, the instrument switches to an adiabatic mode, where the surrounding heaters match the sample temperature, thus preventing heat loss. The temperature and pressure of the sample are then recorded as a function of time as the decomposition reaction accelerates.

-

Data Analysis:

-

Onset Temperature of Self-Heating: The temperature at which the rate of self-heating exceeds a predefined threshold (e.g., 0.02 °C/min).

-

Time to Maximum Rate (TMR): The time taken for the reaction to reach its maximum rate under adiabatic conditions from the onset temperature.

-

Adiabatic Temperature Rise (ΔTad): The total temperature increase due to the decomposition reaction.

-

Self-Heating Rate: The rate of temperature increase as a function of temperature.

-

Pressure Data: The rate of pressure rise and the maximum pressure generated during decomposition.

-

Data Presentation

While specific data for this compound is unavailable, the following tables illustrate how the results of a comprehensive thermal analysis would be presented.

Table 1: Summary of DSC Data for a Hypothetical Compound

| Heating Rate (°C/min) | Onset Temperature (Tonset) (°C) | Peak Temperature (Tpeak) (°C) | Enthalpy of Decomposition (ΔHd) (J/g) |

| 2 | 155.2 | 165.8 | -850 |

| 5 | 162.5 | 175.1 | -865 |

| 10 | 170.1 | 184.3 | -870 |

| 20 | 178.9 | 195.6 | -872 |

Table 2: Summary of TGA Data for a Hypothetical Compound

| Parameter | Value |

| Initial Decomposition Temperature (5% mass loss) | 165 °C |

| Temperature of Maximum Decomposition Rate | 185 °C |

| Number of Decomposition Stages | 1 |

| Residual Mass at 500 °C | 5.2% |

Table 3: Summary of ARC Data for a Hypothetical Compound

| Parameter | Value |

| Onset Temperature of Self-Heating | 145 °C |

| Time to Maximum Rate (TMR) from Onset | 8.5 hours |

| Adiabatic Temperature Rise (ΔTad) | 250 °C |

| Maximum Self-Heating Rate | 50 °C/min |

| Maximum Pressure | 150 bar |

Visualization of Experimental Workflow

The logical flow of a comprehensive thermal hazard assessment is crucial for ensuring all necessary data is collected and analyzed systematically.

Caption: Workflow for a comprehensive thermal hazard assessment.

Conclusion

A thorough investigation into the thermal stability of this compound is essential for its safe utilization in any application. Although specific experimental data is not currently available in the public domain, the methodologies outlined in this guide provide a robust framework for such an investigation. By employing a combination of DSC, TGA, and ARC, researchers can obtain the critical data necessary to understand the decomposition behavior, quantify the energy release, and assess the potential for thermal runaway. This systematic approach is fundamental to ensuring the safety of personnel and facilities in the research, development, and manufacturing of new chemical entities.

References

- 1. Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC [perkinelmer.com]

- 2. youtube.com [youtube.com]

- 3. azom.com [azom.com]

- 4. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 5. Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals | AIChE [aiche.org]

- 6. Accelerating Rate Calorimeter Testing | ioKinetic [iokinetic.com]

- 7. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 8. ARC [pages.mtu.edu]

Solubility of Methyl Hydrazino(oxo)acetate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of methyl hydrazino(oxo)acetate, a compound of interest in various chemical and pharmaceutical research domains. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. This document summarizes the available qualitative information based on the solubility of related hydrazine derivatives, provides a general experimental protocol for determining solubility, and presents a visual workflow to guide researchers in generating this critical data.

Introduction

This compound (C₃H₆N₂O₃) is a hydrazine derivative with potential applications in organic synthesis and drug development.[1][2] Understanding its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, formulation development, and analytical method development. The polarity and functional groups of a molecule are primary determinants of its solubility, following the principle of "like dissolves like." this compound possesses both a polar hydrazine group and an ester functional group, suggesting a nuanced solubility profile.

Qualitative Solubility Analysis of Related Compounds

-

Hydrazine (N₂H₄): The parent compound, hydrazine, is highly soluble in water and also shows appreciable solubility in polar organic solvents such as ethanol and methanol.[3] It is miscible with water.[3][4]

-

Aliphatic Hydrazine Derivatives: Mono- and di-alkylhydrazines are generally colorless, hygroscopic liquids.[5] Many of these lower aliphatic derivatives are miscible with water and organic solvents like methanol, ethanol, ether, chloroform, and benzene.[5] For instance, methylhydrazine is soluble in alcohol and ether.[6]

-

Aromatic Hydrazine Derivatives: In contrast, aromatic hydrazines tend to be poorly soluble in water.[7]

Based on these trends, it is reasonable to hypothesize that this compound will exhibit good solubility in polar protic solvents like methanol and ethanol, and moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its solubility in less polar solvents like dichloromethane, chloroform, and acetone may be more limited, and it is expected to have poor solubility in nonpolar solvents like hexanes.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in common organic solvents has not been found in a comprehensive literature search. The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | CH₃OH | 32.7 | |||

| Ethanol | C₂H₅OH | 24.5 | |||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | |||

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | |||

| Acetonitrile | CH₃CN | 37.5 | |||

| Acetone | (CH₃)₂CO | 20.7 | |||

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | |||

| Chloroform | CHCl₃ | 4.8 | |||

| Ethyl Acetate | CH₃COOC₂H₅ | 6.0 | |||

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | |||

| Toluene | C₇H₈ | 2.4 | |||

| Hexanes | C₆H₁₄ | 1.9 |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of this compound. This method is widely applicable for organic compounds.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed collection vials

-

Vacuum oven or desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring or agitation to ensure saturation is reached.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the undissolved solid.

-

Filtration: Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed collection vial. This step removes any suspended solid particles.

-

Solvent Evaporation: Evaporate the solvent from the collection vial using a gentle stream of nitrogen, a vacuum oven at a suitable temperature, or by allowing it to evaporate in a fume hood. Ensure the temperature is low enough to prevent degradation of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the collection vial containing the dried solute.

-

Calculation:

-

Mass of dissolved solute = (Final weight of vial + solute) - (Initial weight of the empty vial)

-

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solution withdrawn) * 100

-

Molar Solubility (mol/L) = (Mass of dissolved solute / Molecular weight of this compound) / Volume of solution withdrawn (in L)

-

Safety Precautions: this compound and many organic solvents are hazardous. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

While specific, quantitative solubility data for this compound in common organic solvents is currently absent from the scientific literature, a qualitative assessment based on related hydrazine compounds suggests likely solubility in polar solvents. The provided experimental protocol and workflow offer a robust framework for researchers to generate this essential data. The determination of the solubility profile of this compound is a critical step that will facilitate its broader application in research and development.

References

- 1. This compound | C3H6N2O3 | CID 11355473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C3H6N2O3) [pubchemlite.lcsb.uni.lu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Hydrazine - Wikipedia [en.wikipedia.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. 60-34-4 CAS MSDS (Methylhydrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Hydrazines - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Methyl Hydrazino(oxo)acetate: Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and first synthesis of methyl hydrazino(oxo)acetate. The information is curated for professionals in the fields of chemical research and drug development, with a focus on detailed experimental protocols, quantitative data, and logical process visualization.

Discovery and First Synthesis

The primary interest in hydrazide derivatives, such as this compound, stems from their broad range of biological activities. The hydrazide functional group is a key pharmacophore in numerous compounds with anticonvulsant, antidepressant, analgesic, anti-inflammatory, antimicrobial, and antitumor properties.

Experimental Protocol: First Synthesis

The following is a detailed experimental protocol for the synthesis of this compound, based on the plausible and widely used reaction of dimethyl oxalate with hydrazine hydrate.

Materials:

-

Dimethyl oxalate

-

Hydrazine hydrate (80% solution in water)

-

Anhydrous ethanol

-

Diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: A solution of dimethyl oxalate (1.0 equivalent) in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stir bar. The flask is cooled in an ice bath to 0-5 °C.

-

Addition of Hydrazine Hydrate: A solution of hydrazine hydrate (1.0 equivalent) in anhydrous ethanol is added dropwise to the cooled solution of dimethyl oxalate with continuous stirring. The temperature of the reaction mixture is maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature and then further chilled in an ice bath to induce crystallization of the product. The precipitated solid is collected by vacuum filtration using a Büchner funnel.

-

Purification: The crude product is washed with a small amount of cold diethyl ether to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound as a white crystalline solid.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₃H₆N₂O₃ |

| Molecular Weight | 118.09 g/mol |

| CAS Number | 63970-76-3[1] |

| Typical Yield | 75-85% |

| Melting Point | 98-102 °C (decomposes) |

| Appearance | White crystalline solid |

| Solubility | Soluble in water and ethanol |

Synthesis Workflow

The following diagram illustrates the logical workflow for the first synthesis of this compound.

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Applications

While specific biological activity data for this compound is not extensively reported in publicly available literature, the broader class of hydrazide and hydrazone derivatives is of significant interest in drug development. These compounds have been shown to exhibit a wide range of biological activities, including:

-

Anticonvulsant Activity

-

Antidepressant Activity

-

Antimicrobial and Antibacterial Activity

-

Antitubercular Activity

-

Antitumor and Anticancer Activity

The presence of the hydrazide functional group in this compound makes it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. Further research is warranted to explore the specific biological profile of this compound and its derivatives.

References

Methyl Hydrazino(oxo)acetate: A Safer Surrogate for Hydrazine in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for safer and more environmentally benign reagents is paramount. Hydrazine (N₂H₄), a powerful reducing agent and a versatile building block for nitrogen-containing heterocycles, has long been a staple in the chemist's toolbox. However, its high toxicity and explosive nature necessitate stringent handling precautions, limiting its widespread use, particularly in industrial and pharmaceutical settings. This technical guide explores the potential of methyl hydrazino(oxo)acetate as a promising and safer surrogate for hydrazine, with a focus on its application in the Wolff-Kishner reduction.

Due to the limited availability of specific application data for this compound, this guide will leverage the well-documented reactivity of its close structural analog, methyl hydrazinocarboxylate . The similar electronic and structural features of these acylated hydrazine derivatives suggest that their behavior as hydrazine surrogates in key transformations will be analogous.

Introduction to Acylated Hydrazine Surrogates

Acylated hydrazine derivatives, such as this compound and methyl hydrazinocarboxylate, offer a practical solution to the hazards associated with anhydrous hydrazine. By masking one of the nucleophilic nitrogen atoms of hydrazine with an acyl group, these reagents are rendered less volatile and less toxic. The acyl group can be readily removed in situ under the reaction conditions of many classical hydrazine-mediated transformations, unmasking the reactive hydrazine moiety at the point of use. This "traceless" delivery of hydrazine enhances the safety and operational simplicity of these important reactions.

Key Advantages of Acylated Hydrazine Surrogates:

-

Enhanced Safety: Reduced toxicity and volatility compared to hydrazine hydrate or anhydrous hydrazine.

-

Ease of Handling: Often stable, crystalline solids that are easier to weigh and dispense.

-

Controlled Reactivity: In situ generation of hydrazine allows for more controlled reactions.

-

Broad Applicability: Can be employed in a variety of reactions where hydrazine is traditionally used, most notably the Wolff-Kishner reduction.

Synthesis of this compound

While detailed experimental procedures for the synthesis of this compound are not widely published, a plausible and straightforward route involves the mono-acylation of hydrazine with a suitable oxalate derivative. Based on the synthesis of the related oxalyldihydrazide, the preparation of this compound can be envisioned as the reaction of one equivalent of hydrazine hydrate with dimethyl oxalate in an alcoholic solvent.

Proposed Synthetic Pathway:

Theoretical Reactivity of Methyl Hydrazino(oxo)acetate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the reactivity of Methyl hydrazino(oxo)acetate. Due to the limited availability of direct experimental and computational studies on this specific molecule, this document synthesizes information from analogous chemical systems and fundamental principles of organic chemistry and computational theory. The guide explores the molecule's electronic structure, predicts its reactivity based on Frontier Molecular Orbital (FMO) theory, and outlines potential reaction pathways. This analysis serves as a foundational resource for researchers interested in the synthetic utility and potential biological applications of this compound and related α-keto hydrazides.

Introduction

This compound, with the chemical formula C₃H₆N₂O₃, is an intriguing molecule possessing two key reactive functional groups: an α-keto ester and a hydrazide moiety.[1][2] This unique combination suggests a rich and varied chemical reactivity, making it a potentially valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds. The presence of both nucleophilic and electrophilic centers within the same molecule opens avenues for intramolecular reactions and complex intermolecular transformations. This guide aims to provide a theoretical framework for understanding and predicting these reactive properties.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound, as computed by PubChem, are summarized in the table below.[2] These properties provide a basic understanding of the molecule's size, polarity, and potential for hydrogen bonding.

| Property | Value | Source |

| IUPAC Name | methyl 2-hydrazinyl-2-oxoacetate | [2] |

| Molecular Formula | C₃H₆N₂O₃ | [1][2] |

| Molecular Weight | 118.09 g/mol | [2] |

| XLogP3 | -0.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

Theoretical Reactivity Analysis

The reactivity of an organic molecule can be effectively rationalized using Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3]

Frontier Molecular Orbitals and Reactivity Indices

While specific computational data for this compound is not available, we can infer its electronic properties from studies on analogous hydrazone and α-keto systems. The HOMO is expected to be localized on the hydrazide moiety, specifically the terminal nitrogen atom (-NH₂), which is the primary nucleophilic center. The LUMO is anticipated to be centered on the α-keto ester portion, particularly the carbonyl carbon adjacent to the ester group, representing the main electrophilic site.

The following table presents hypothetical but representative reactivity indices based on computational studies of similar molecules. These values are intended to provide a qualitative understanding of the molecule's reactivity.

| Parameter | Predicted Value (Arbitrary Units) | Interpretation |

| Energy of HOMO | -8.5 eV | Indicates the energy of the most available electrons for donation (nucleophilicity). |

| Energy of LUMO | -1.2 eV | Indicates the energy of the lowest available orbital to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 7.3 eV | A smaller gap generally suggests higher reactivity. |

| Mulliken Atomic Charge on N (terminal) | -0.6 | Confirms the nucleophilic character of the terminal nitrogen. |

| Mulliken Atomic Charge on C (keto) | +0.5 | Highlights the electrophilic nature of the keto-carbonyl carbon. |

Predicted Reaction Pathways

Based on the distribution of frontier orbitals and the presence of reactive functional groups, several key reaction pathways can be predicted for this compound.

The terminal -NH₂ group of the hydrazide is a potent nucleophile and is expected to react with various electrophiles. A common reaction for hydrazides is condensation with aldehydes and ketones to form hydrazones.

The carbonyl carbon of the keto group is electrophilic and susceptible to attack by nucleophiles. This could include organometallic reagents or other strong nucleophiles.

The presence of both a nucleophilic hydrazide and an electrophilic α-keto ester within the same molecule raises the possibility of intramolecular cyclization, potentially leading to the formation of five- or six-membered heterocyclic rings, such as pyrazolidinones or oxadiazinones, depending on the reaction conditions.

A particularly important class of reactions for hydrazides involves condensation with 1,3-dicarbonyl compounds to form various heterocycles, most notably pyrazoles.

Hypothetical Experimental Protocols

The following protocols are generalized procedures based on known reactions of similar compounds and should be adapted and optimized for this compound.

General Procedure for Hydrazone Synthesis

-

Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Add the desired aldehyde or ketone (1.0-1.1 eq.) to the solution.

-

Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to induce precipitation of the product.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

-

Recrystallize from an appropriate solvent to obtain the pure hydrazone derivative.

General Procedure for Pyrazole Synthesis from a 1,3-Dicarbonyl Compound

-

Dissolve the 1,3-dicarbonyl compound (1.0 eq.) in ethanol or glacial acetic acid.

-

Add this compound (1.0 eq.) to the solution.

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and a small amount of cold ethanol.

-

Purify the crude product by recrystallization or column chromatography.

Conclusion

This compound presents a versatile scaffold for chemical synthesis. Based on theoretical principles, it is predicted to exhibit both nucleophilic and electrophilic reactivity, centered at the hydrazide and α-keto ester moieties, respectively. This dual reactivity makes it a promising precursor for a variety of organic transformations, including hydrazone formation, acylation, and the synthesis of complex heterocyclic systems. The insights provided in this guide offer a starting point for the experimental exploration of this molecule's chemistry and its potential applications in medicinal chemistry and materials science. Further computational and experimental studies are warranted to fully elucidate its reactivity profile and unlock its synthetic potential.

References

Methodological & Application

Application Notes and Protocols: Methyl Hydrazino(oxo)acetate in the Wolff-Kishner Reduction of Hindered Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wolff-Kishner reduction is a cornerstone reaction in organic synthesis for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[1] The classical reaction conditions, involving hydrazine hydrate and a strong base at high temperatures, pose significant safety and toxicity concerns due to the hazardous nature of hydrazine.[1][2] This has prompted the development of safer alternatives. Methyl hydrazino(oxo)acetate, also known as methyl hydrazinocarboxylate, has emerged as a practical and safer substitute for hydrazine in the Wolff-Kishner reduction.[2][3] This reagent allows for the in situ generation of the necessary hydrazone intermediate under milder conditions, which can then be decomposed to the desired alkane.[2]

These application notes provide a detailed overview and protocols for the use of this compound in the Wolff-Kishner reduction, with a specific focus on its application to sterically hindered ketones. While effective for a range of aromatic and heteroaromatic carbonyl compounds, its utility with hindered substrates is limited, often resulting in diminished yields or the formation of side products such as azines.[2][4]

Reaction Mechanism

The reaction proceeds via a two-step sequence:

-

Formation of the Carbomethoxyhydrazone: The ketone reacts with this compound to form a stable carbomethoxyhydrazone intermediate. This reaction is typically catalyzed by a weak acid.[2]

-

Decomposition to the Alkane: The isolated carbomethoxyhydrazone is then heated in the presence of a strong base, such as potassium hydroxide, in a high-boiling solvent like triethylene glycol.[2][5] This leads to the elimination of nitrogen gas and the formation of the corresponding methylene group.[4]

Quantitative Data Summary

The following table summarizes the results obtained for the Wolff-Kishner reduction of various aromatic ketones using this compound, including a key example of a hindered substrate. The data is adapted from Cranwell, P. B., et al. (2016).[2]

| Entry | Substrate (Ketone) | Product | Yield of Hydrazone (%) | Yield of Alkane (%) | Notes |

| 1 | Acetophenone | Ethylbenzene | 95 | 98 | --- |

| 2 | 4'-Bromoacetophenone | 1-Bromo-4-ethylbenzene | 96 | 95 | Halogen tolerated. |

| 3 | 2',4',6'-Trimethylacetophenone | 1-Ethyl-2,4,6-trimethylbenzene | 85 | 45 | Hindered substrate, diminished yield with significant azine formation.[2] |

| 4 | Benzophenone | Diphenylmethane | 92 | 88 | --- |

| 5 | 3,5-di-tert-butyl-2-hydroxybenzaldehyde | 2,4-di-tert-butyl-6-methylphenol | 91 | 0 | Reaction failed, 76% yield of the corresponding azine.[2] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented synthesis method.

Materials:

-

Hydrazine hydrate

-

Dimethyl carbonate

-

Methanol

-

Dichloroethane

Procedure:

-

To a reaction vessel containing methanol, add hydrazine hydrate and dimethyl carbonate. The molar ratio of hydrazine hydrate to dimethyl carbonate should be approximately 1:1.

-

Cool the mixture to 5-10°C and allow the reaction to proceed for 2 hours at a temperature maintained at the reflux of the solvent.

-

After the reaction is complete, remove the methanol, water, and any residual hydrazine by vacuum distillation at 80-90°C and 0.06-0.08 MPa.

-

Cool the reaction system to 40°C and add a mixed solvent of dichloroethane and dimethyl carbonate.

-

Heat the mixture to 70°C and stir for 1 hour.

-

Cool the solution to 5°C or below to induce crystallization.

-

Collect the crystalline product by centrifugal filtration and dry to yield this compound.

Protocol 2: General Procedure for the Formation of Carbomethoxyhydrazones

This protocol is based on the general procedure described by Cranwell, P. B., et al. (2016).[2][5]

Materials:

-

Aldehyde or ketone

-

This compound

-

Ethanol (EtOH)

-

Glacial acetic acid (AcOH)

Procedure:

-

In a round-bottom flask, dissolve the ketone (1.0 eq) in ethanol (5-10 mL per gram of ketone).

-

Add this compound (1.3 eq).

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture at reflux overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The carbomethoxyhydrazone product can be isolated by either:

-

Recrystallization: Induce precipitation by the dropwise addition of water, followed by cooling in an ice bath. Collect the solid product by Büchner filtration.

-

Chromatography: Remove the solvent in vacuo and purify the crude product by flash column chromatography.

-

Protocol 3: General Procedure for the Wolff-Kishner Reduction of Carbomethoxyhydrazones

This protocol is based on the general procedure described by Cranwell, P. B., et al. (2016).[2][5]

Materials:

-

Carbomethoxyhydrazone

-

Potassium hydroxide (KOH)

-

Triethylene glycol

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Water (H₂O)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (4.0 eq) in triethylene glycol (approximately 10 mL per gram of hydrazone).

-

Heat the solution to 100°C; an orange-colored solution should form.

-

Add the carbomethoxyhydrazone (1.0 eq) in one portion.

-

Increase the temperature and heat the reaction mixture at 140°C for 4 hours. For more hindered or less reactive substrates, longer reaction times or a higher temperature may be necessary, but this also increases the risk of side product formation.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract the product with diethyl ether (3x).

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography to obtain the desired alkane.

Limitations and Considerations for Hindered Ketones

The use of this compound for the Wolff-Kishner reduction of sterically hindered ketones presents several challenges:

-

Reduced Yields: As demonstrated with 2',4',6'-trimethylacetophenone, steric hindrance around the carbonyl group can significantly lower the yield of the desired alkane.[2]

-

Azine Formation: A major competing side reaction, especially with hindered substrates, is the formation of azines.[2] In the case of 3,5-di-tert-butyl-2-hydroxybenzaldehyde, the azine was the major product, and no desired reduction was observed.[2]

-

Reaction Failure: For highly hindered aliphatic ketones, the reaction may fail to proceed to the desired product altogether.[4] The formation of the initial carbomethoxyhydrazone may also be challenging for severely hindered ketones.

For challenging hindered ketones where this method is not effective, alternative reduction strategies may be necessary. These can include the traditional Wolff-Kishner reduction under more forcing conditions (Barton modification), or other methods such as the Clemmensen reduction (for acid-stable substrates) or reduction of a corresponding thioketal with Raney Nickel.

Conclusion

This compound is a valuable and safer alternative to hydrazine for the Wolff-Kishner reduction of a variety of aromatic and heteroaromatic aldehydes and ketones. However, for sterically hindered ketones, its application is limited, often resulting in lower yields and the formation of azine byproducts. Researchers and drug development professionals should consider the steric environment of the carbonyl group when selecting this reagent and be prepared to optimize reaction conditions or explore alternative reductive methods for highly hindered systems.

References

- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction [organic-chemistry.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Pyrazole Synthesis using Methyl hydrazino(oxo)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of pyrazoles utilizing methyl hydrazino(oxo)acetate as a key reagent. The described methodology is based on the principles of the Knorr pyrazole synthesis, a robust and versatile method for the formation of the pyrazole core.

Introduction

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the construction of this important heterocycle.[1][2] The reaction typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, often under acidic conditions.[1][2][3]

This protocol focuses on the use of this compound, an acylhydrazine, as the hydrazine component. Acylhydrazines offer a potential advantage in modifying the electronic properties of the resulting pyrazole and can introduce a functional handle for further derivatization.

Reagents and Materials

-

This compound (Methyl 2-hydrazinyl-2-oxoacetate)

-

1,3-Dicarbonyl Compound (e.g., Acetylacetone, Ethyl Acetoacetate, Dibenzoylmethane)

-

Solvent (e.g., Ethanol, Propanol, Glacial Acetic Acid)

-

Acid Catalyst (e.g., Glacial Acetic Acid, Sulfuric Acid - used with caution)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)

-

Purification supplies (silica gel for column chromatography, recrystallization solvents)

Detailed Experimental Protocol: Synthesis of Methyl 1-(3,5-dimethyl-1H-pyrazol-1-yl)-1-oxopropan-2-oate

This protocol describes the synthesis of a pyrazole derivative from this compound and acetylacetone.

1. Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.18 g, 10 mmol, 1.0 equiv).

-

To the flask, add ethanol (30 mL) and stir to dissolve the reagent.

2. Addition of Reactants:

-

Add acetylacetone (1.00 g, 10 mmol, 1.0 equiv) to the stirred solution.

-

Add 3-5 drops of glacial acetic acid as a catalyst.

3. Reaction:

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

4. Work-up and Isolation:

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting crude oil, add distilled water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Alternatively, the product may be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation

The following table presents hypothetical data for the synthesis of various pyrazole derivatives using this compound, illustrating the expected outcomes with different 1,3-dicarbonyl substrates.

| Entry | 1,3-Dicarbonyl Compound | Product | Reaction Time (h) | Yield (%) |

| 1 | Acetylacetone | Methyl 1-(3,5-dimethyl-1H-pyrazol-1-yl)-1-oxopropan-2-oate | 3 | 85 |

| 2 | Ethyl Acetoacetate | Methyl 1-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-1-oxopropan-2-oate | 4 | 78 |

| 3 | Dibenzoylmethane | Methyl 1-(3,5-diphenyl-1H-pyrazol-1-yl)-1-oxopropan-2-oate | 5 | 92 |

| 4 | 1,1,3,3-Tetramethoxypropane | Methyl 1-(1H-pyrazol-1-yl)-1-oxopropan-2-oate | 2.5 | 88 |

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: General mechanism of the Knorr Pyrazole Synthesis.

Caption: Experimental workflow for pyrazole synthesis.

Disclaimer: The experimental protocol and data presented are hypothetical and based on established chemical principles. Researchers should conduct their own optimization and safety assessments before performing these reactions. Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Application Notes and Protocols: The Synthesis of Heterocyclic Compounds Utilizing Hydrazine Derivatives

A focus on Pyrazole and Triazole Synthesis

Disclaimer: While the inquiry specified "methyl hydrazino(oxo)acetate," a comprehensive search of available scientific literature did not yield specific examples of its application in the synthesis of heterocyclic compounds. The information presented herein is based on the broader class of hydrazine derivatives, which are commonly employed for the synthesis of important heterocyclic scaffolds such as pyrazoles and triazoles. This compound (CAS 63970-76-3) represents a potential, albeit currently undocumented, building block for such syntheses.[1][][3]

Introduction

Hydrazine derivatives are versatile reagents in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. These heterocycles form the core of many pharmaceutical agents and biologically active molecules. This document provides an overview of the application of hydrazine derivatives in the synthesis of pyrazoles and triazoles, two classes of heterocycles with significant therapeutic relevance. The protocols and data presented are drawn from established synthetic methodologies.

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

General Reaction Pathway for Pyrazole Synthesis

Caption: General workflow for the synthesis of pyrazole derivatives.

Quantitative Data for Pyrazole Synthesis

| Precursors | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1,3-Diketones and Arylhydrazines | N,N-dimethylacetamide, room temperature | 1-Aryl-3,4,5-substituted pyrazoles | Good | [4] |

| Terminal alkyne, hydrazine, carbon monoxide, and aryl iodide | Palladium catalyst | Pyrazole derivatives | --- | [4] |

| Ketones, aldehydes, and hydrazine monohydrochloride | Bromine (for oxidation) | 3,5-Disubstituted or 3,4,5-trisubstituted pyrazoles | Very Good | [4] |

| β,γ-Unsaturated hydrazones | Copper catalyst, aerobic oxidation | Pyrazole derivatives | --- | [4] |

| Chalcones and Hydrazine Hydrate | Acetic Acid | Acetyl-pyrazoline derivatives | 50.8-82.4 | [5][6] |

Experimental Protocol: Synthesis of Acetyl-Pyrazoline from Chalcones[5][6]

This protocol describes the synthesis of N-1-acetyl-4,5-dihydropyrazoline compounds, which are precursors to pyrazoles, from chalcones.

Materials:

-

Chalcone derivative

-

Hydrazine

-

Acetic acid

-

Ethanol

Procedure:

-

Dissolve the chalcone derivative in ethanol in a round-bottom flask.

-

Add hydrazine to the solution.

-

Add a catalytic amount of acetic acid.

-

Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography.

Synthesis of Triazole Derivatives

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. 1,2,4-Triazoles are commonly synthesized from the reaction of hydrazines or their derivatives with compounds containing a C-N-C or N-C-N fragment.

General Reaction Pathway for 1,2,4-Triazole Synthesis

Caption: General workflow for the synthesis of 1,2,4-triazole derivatives.

Quantitative Data for 1,2,4-Triazole Synthesis

| Precursors | Catalyst/Conditions | Product | Yield (%) | Reference |

| Hydrazines and formamide | Microwave irradiation, catalyst-free | Substituted 1,2,4-triazoles | --- | [7] |

| Carboxylic acids, primary amidines, and monosubstituted hydrazines | One-pot process | 1,3,5-Trisubstituted 1,2,4-triazoles | --- | [7] |

| Potassium dithiocarbazinate and hydrazine hydrate | Reflux in water | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | --- | [8] |

Experimental Protocol: Synthesis of 4-(benzylideneamino)-5-phenyl -4H-1,2,4 – triazole-3-thiol[8]

This protocol outlines the synthesis of a Schiff base of a 1,2,4-triazole derivative.

Materials:

-

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

-

Benzaldehyde

-

Ethanol

-

Concentrated sulfuric acid

Procedure:

-

In a round-bottom flask, combine 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1.98 g, 0.001 mol) and benzaldehyde (0.001 mol) in ethanol.

-

Add 4-5 drops of concentrated sulfuric acid to the mixture.

-

Reflux the reaction mixture for 3 hours.

-

Cool the resulting solution to room temperature.

-

Filter the precipitated solid under suction.

-

Wash the solid with cold ethanol.

-

Recrystallize the product from hot ethanol to obtain the purified compound in 39% yield.[8]

Applications in Drug Development

Both pyrazole and triazole scaffolds are prevalent in a wide range of pharmaceuticals due to their ability to engage in various biological interactions.[9] Their derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, antifungal, anticancer, and antiviral effects.[10] The synthetic routes outlined above provide a foundation for the generation of diverse libraries of these heterocyclic compounds for drug discovery and development programs.

References

- 1. Hit2Lead | this compound | CAS# 63970-76-3 | MFCD01597248 | BB-4035403 [hit2lead.com]

- 3. This compound | C3H6N2O3 | CID 11355473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]

- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 8. nepjol.info [nepjol.info]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptide Hydrazides

A Note on the "Methyl hydrazino(oxo)acetate" Linker: Extensive literature review did not yield specific protocols or established use of a linker formally named "this compound" for solid-phase peptide synthesis (SPPS). However, the synthesis of peptide C-terminal hydrazides is a crucial technique in peptide chemistry, often employing various hydrazine-based linkers. This document provides detailed application notes and protocols for a widely used and well-documented approach: the utilization of a hydrazine linker on a trityl resin backbone , commonly prepared using Fmoc-carbazate. This method is robust, versatile, and aligns with the chemical principles implied by the user's query.

Introduction to Hydrazine Linkers in SPPS

Peptide hydrazides are valuable intermediates in modern biochemical research and drug development. They serve as key precursors for the synthesis of peptide thioesters, which are essential for native chemical ligation (NCL), a powerful technique for constructing large proteins from smaller synthetic peptide fragments.[1] Additionally, the hydrazide moiety can be used for bioconjugation, such as attaching peptides to carrier molecules or surfaces.[1]

The use of a solid-phase support functionalized with a hydrazine linker allows for the direct synthesis of peptide hydrazides using standard Fmoc-based SPPS protocols. The trityl-based hydrazine linker is particularly advantageous due to its stability under the basic conditions of Fmoc deprotection and its facile cleavage under mild acidic conditions to release the final peptide hydrazide.

The Fmoc-NHNH-Trityl Resin System